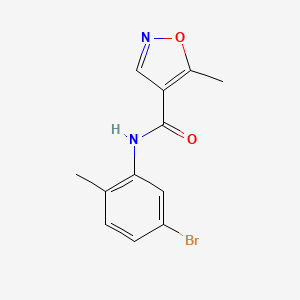

N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

CAS No. |

61643-46-7 |

|---|---|

Molecular Formula |

C12H11BrN2O2 |

Molecular Weight |

295.13 g/mol |

IUPAC Name |

N-(5-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-3-4-9(13)5-11(7)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16) |

InChI Key |

IJRCJTIJWQVUEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)C2=C(ON=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol. This intermediate is then subjected to further reactions to introduce the isoxazole ring and the carboxamide group. The reaction conditions often involve the use of catalysts such as iron powder for bromination and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Boron Tribromide (BBr3): Used for demethylation reactions.

Palladium Catalysts: Used in coupling reactions.

Acetic Anhydride: Used for acetylation reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and isoxazole moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomerism

- N-(4-Bromo-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (): Differs in the bromine position (4- vs. 5-bromo on the phenyl ring).

- N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (): Replaces bromine with chlorine at the 5-position. Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and increase solubility compared to bromine analogs.

Halogen-Free Analogs

- The methyl group may enhance metabolic stability but reduce electrophilic interactions.

Molecular Geometry and Crystal Packing

Crystallographic studies reveal critical differences in planarity and intermolecular interactions:

- N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate (): Exhibits near-coplanar aromatic and isoxazole rings (dihedral angle: 8.08°), facilitating π-π stacking. Stabilized by O–H⋯N and N–H⋯O hydrogen bonds involving solvate water molecules.

- N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate (): Shows a larger dihedral angle (59.10°) between rings, leading to a twisted conformation. This reduces π-π interactions but allows alternative hydrogen-bonding networks (N–H⋯O and O–H⋯O).

Biological Activity

N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

- Molecular Formula : C12H11BrN2O2

- Molecular Weight : 295.132 g/mol

- CAS Number : 61643-46-7

This compound features a bromo substituent on a 2-methylphenyl group and an oxazole ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Comparative Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies suggest that the compound may induce apoptosis and inhibit cell proliferation.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : Flow cytometry analyses have shown increased caspase activity and p53 expression levels in treated cancer cells, indicating activation of apoptotic pathways.

Case Studies

- Study on MCF-7 Cells :

- Study on HeLa Cells :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The bromo group enhances lipophilicity, improving membrane permeability.

- The oxazole ring is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.